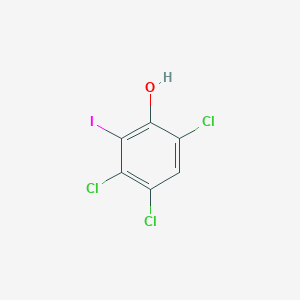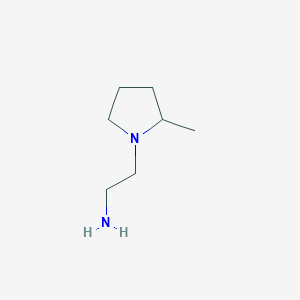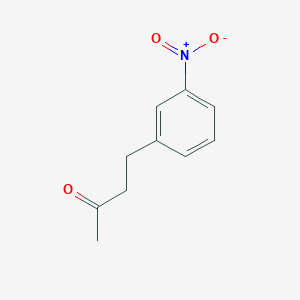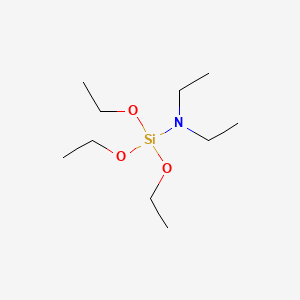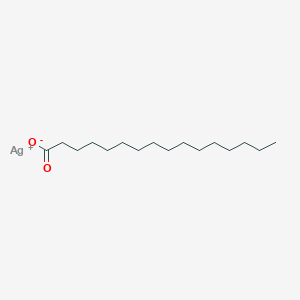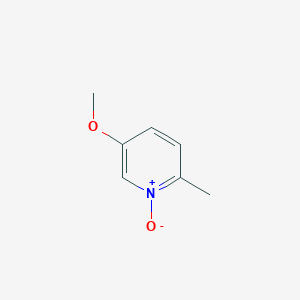
5-Methoxy-2-methylpyridine 1-oxide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-methylpyridines, which are valuable chemical products used in a wide range of industries, has been studied . A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .
Molecular Structure Analysis
The molecular weight of “5-Methoxy-2-methylpyridine 1-oxide” is 139.15 g/mol. The IUPAC Standard InChI is InChI=1S/C6H7NO/c1-6-4-2-3-5-7 (6)8/h2-5H,1H3 .
Chemical Reactions Analysis
The monoalkylation of N-methoxypyridinium salts with alkyl radicals generated from alkenes (via hydroboration with catecholborane), alkyl iodides (via iodine atom transfer) and xanthates is reported . The reaction proceeds under neutral conditions since no acid is needed to activate the heterocycle and no external oxidant is required .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
One study describes the synthesis of a compound through a multi-step process involving 4-(3-Methoxypropoxy)-2,3-dimethylpyridine N-oxide, which shares a similar structure to 5-Methoxy-2-methylpyridine 1-oxide. This process includes reactions with acetic anhydride and thionyl chloride, leading to the synthesis of benzimidazole derivatives, suggesting the utility of such N-oxides in complex organic syntheses (Pan Xiang-jun, 2006).
Nitration Reactions
Another study explores the directive influence of the N-oxide group during the nitration of pyridine-N-oxide derivatives. The research found that for compounds like 2- and 3-methoxypyridine-N-oxide, the presence of the N-oxide group leads to specific nitration patterns, highlighting the role of such compounds in directing chemical reactions (H. J. Hertog & M. V. Ammers, 2010).
Gastric-Acid Inhibiting Compounds
The synthesis of 4-methoxy-2,3,5-trimethylpyridine from a compound similar to 5-Methoxy-2-methylpyridine 1-oxide showcases its potential as a building block for creating gastric-acid inhibiting compounds. This highlights the relevance of such N-oxides in medicinal chemistry and drug synthesis (M. Mittelbach et al., 1988).
Pyridazine Derivatives
Research on pyridazine N-oxides, including derivatives similar to 5-Methoxy-2-methylpyridine 1-oxide, focuses on their reactions and potential applications in synthesizing novel compounds. These studies contribute to understanding the chemistry of N-oxides and their utility in organic synthesis (M. Ogata & H. Kanō, 1963).
Microreaction Methods
A study on the synthesis of 3-methylpyridine-N-oxide, a compound related to 5-Methoxy-2-methylpyridine 1-oxide, introduces microreaction systems for safer and more efficient production processes. This research illustrates the industrial application of such compounds and the advancement in production methodologies (Fu-Ning Sang et al., 2020).
Wirkmechanismus
Zukünftige Richtungen
The future directions in the research of “5-Methoxy-2-methylpyridine 1-oxide” and related compounds could involve the development of a robust, bench-top method that would regioselectively provide 2-methylpyridines with a high degree of conversion, and in a synthetically useful yield . Additionally, the exploration of a novel synthesis route to produce 2-methyl-5-ethylpyridine from the cyclic acetaldehyde ammonia trimer (AAT) is suggested .
Eigenschaften
IUPAC Name |
5-methoxy-2-methyl-1-oxidopyridin-1-ium | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-6-3-4-7(10-2)5-8(6)9/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAMUUCVAFXJSLN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C=C(C=C1)OC)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60480748 | |
| Record name | 5-Methoxy-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methoxy-2-methylpyridin-1-ium-1-olate | |
CAS RN |
35392-66-6 | |
| Record name | 5-Methoxy-2-methyl-1-oxo-1lambda~5~-pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60480748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

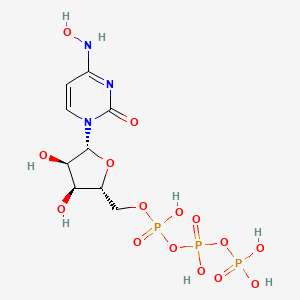
![N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B3051604.png)


